Biochemical IC50 of 0.28 nM for EGFR Del19/T790M/C797S Triple-Mutant Versus Osimertinib Inactivity
CH7233163 exhibits an IC50 of 0.28 nM against the osimertinib-resistant EGFR Del19/T790M/C797S triple-mutant kinase in a cell-free biochemical assay [1]. In contrast, the third-generation covalent inhibitor osimertinib is essentially inactive against this triple-mutant genotype, with reported IC50 values exceeding 1 µM—a greater than 3,500-fold loss of potency relative to its activity against T790M-positive double mutants [2]. This quantitative differential establishes CH7233163 as one of the few commercially available tool compounds capable of interrogating C797S-mediated resistance mechanisms in biochemical systems where covalent inhibitors fail completely.
| Evidence Dimension | Biochemical inhibitory potency (IC50) against EGFR Del19/T790M/C797S triple-mutant kinase |
|---|---|
| Target Compound Data | 0.28 nM (pIC50 = 9.55) |
| Comparator Or Baseline | Osimertinib: >1,000 nM (inactive against triple mutant) |
| Quantified Difference | ≥3,571-fold greater potency for CH7233163 |
| Conditions | Cell-free biochemical kinase inhibition assay; ATP-competitive conditions; recombinant EGFR Del19/T790M/C797S kinase domain |
Why This Matters
Procurement of CH7233163 rather than osimertinib or other covalent EGFR inhibitors is mandatory for any biochemical study requiring triple-mutant EGFR inhibition, as covalent agents exhibit negligible activity in this context.
- [1] Kashima, K., Kawauchi, H., Tanimura, H., Tachibana, Y., Chiba, T., Torizawa, T., Sakamoto, H. CH7233163 Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation. Mol. Cancer Ther., 2020, 19, 2288-2297. DOI: 10.1158/1535-7163.MCT-20-0229. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. CH7233163 Ligand Activity Chart: EGFR Del19/T790M/C797S IC50 0.28 nM. Retrieved from authoritative database. View Source
